molecular formula C9H5F3N2 B128128 2-(Trifluoromethyl)quinoxaline CAS No. 148853-42-3

2-(Trifluoromethyl)quinoxaline

Cat. No. B128128
CAS RN: 148853-42-3
M. Wt: 198.14 g/mol
InChI Key: YIQVNKFWTSLVSA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoxaline, also known as 2-(TFMQ), is a chemical compound belonging to the quinoxaline family. It is a heterocyclic compound, containing both nitrogen and carbon atoms, and is notable for its low toxicity and wide range of applications. In the pharmaceutical industry, it is used as an intermediate for the synthesis of active pharmaceutical ingredients (APIs), as well as for the production of agrochemicals. In the laboratory, it is used as a reagent in organic synthesis reactions and as a catalyst for various reactions. It has also been investigated for its potential therapeutic effects and is being studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

Optical and Morphological Studies

2-(Trifluoromethyl)quinoxaline derivatives exhibit unique optical properties such as absorption, emission, quantum yield, and aggregation-induced emission (AIE). These derivatives, particularly those with methoxy phenyl and quinoxaline units, demonstrate large Stoke’s shifts and fluorescence in solid state due to restricted intramolecular rotation. The electron-withdrawing trifluoromethyl group contributes to these properties (Rajalakshmi & Palanisami, 2020).

Synthesis of Quinoxaline Derivatives

A range of 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives, have been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This process is significant for developing new heterocyclic compounds with potential drug discovery applications (Didenko et al., 2015).

Biological and Therapeutic Applications

Quinoxalines, including this compound derivatives, possess important biological properties. They show antifungal, antibacterial, antiviral, and antimicrobial effects. These derivatives have been crucial in drugs targeting cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).

Luminescent Materials and Bioimaging

This compound derivatives are explored for their potential in bioimaging, chemo/biosensors, and organic photoelectronics due to their luminescent properties. This research paradigm focuses on designing compounds with donor−π–acceptor configurations, contributing to their luminescence behavior (Ghosh et al., 2019).

Corrosion Inhibition

Quinoxaline and its derivatives, including this compound, find industrial applications as corrosion inhibitors. Their structure, featuring nitrogen atoms and aromatic rings, allows for effective coverage over metallic surfaces (Chauhan et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory system) .

Future Directions

Quinoxaline derivatives, including 2-(Trifluoromethyl)quinoxaline, have been the subject of ongoing research due to their diverse therapeutic uses . They have been studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, this compound can act as an inhibitor of certain enzymes, such as BACE-1, which is implicated in the pathogenesis of Alzheimer’s disease . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to alterations in downstream signaling cascades . Additionally, this compound has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The ability of this compound to modulate these processes underscores its potential as a pharmacological tool.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, through hydrophobic interactions facilitated by the trifluoromethyl group . This binding can result in the inhibition of enzyme activity, as seen with BACE-1 inhibition . Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been reported to exhibit stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound are critical for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion, facilitated by its lipophilic nature . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacological behavior in vivo.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound to these organelles can influence its activity and function, as it may interact with organelle-specific proteins and enzymes . The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVNKFWTSLVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438535
Record name 2-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148853-42-3
Record name 2-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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